molecular formula C13H16O2 B6170937 2-[(3-methylbut-2-en-1-yl)oxy]-1-phenylethan-1-one CAS No. 65755-82-0

2-[(3-methylbut-2-en-1-yl)oxy]-1-phenylethan-1-one

Cat. No.: B6170937
CAS No.: 65755-82-0
M. Wt: 204.26 g/mol
InChI Key: MXMQIRYBCYFUOK-UHFFFAOYSA-N
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Description

2-[(3-methylbut-2-en-1-yl)oxy]-1-phenylethan-1-one is an organic compound that belongs to the class of phenyl ketones It is characterized by the presence of a phenyl group attached to a ketone functional group, with an additional 3-methylbut-2-en-1-yl ether substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-methylbut-2-en-1-yl)oxy]-1-phenylethan-1-one typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale etherification reactions using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated purification systems, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality standards .

Chemical Reactions Analysis

Types of Reactions

2-[(3-methylbut-2-en-1-yl)oxy]-1-phenylethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-[(3-methylbut-2-en-1-yl)oxy]-1-phenylethan-1-one involves its interaction with specific molecular targets and pathways:

Properties

CAS No.

65755-82-0

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

2-(3-methylbut-2-enoxy)-1-phenylethanone

InChI

InChI=1S/C13H16O2/c1-11(2)8-9-15-10-13(14)12-6-4-3-5-7-12/h3-8H,9-10H2,1-2H3

InChI Key

MXMQIRYBCYFUOK-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOCC(=O)C1=CC=CC=C1)C

Purity

95

Origin of Product

United States

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